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5-(2-Methylpropyl)morpholin-3-one

Cat. No.: B13164973
M. Wt: 157.21 g/mol
InChI Key: DEWNYTYFDBHKCT-UHFFFAOYSA-N
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Description

Significance of the Morpholinone Scaffold in Organic Synthesis and Related Fields

The morpholine (B109124) ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a versatile building block in synthetic chemistry. nih.gov Its derivatives, including morpholinones, are integral to the development of pharmaceuticals and other bioactive molecules due to their favorable physicochemical and metabolic properties. researchgate.netnih.gov The morpholinone structure is often associated with improved solubility, bioavailability, and metabolic stability in drug candidates. researchgate.net

The synthesis of morpholines and their analogues is a subject of extensive research, with numerous methods developed for their construction and functionalization. nih.gov This continuous effort underscores the importance of this scaffold in creating diverse chemical libraries for drug discovery and other applications. nih.gov The inherent properties of the morpholine ring, such as its ability to form hydrogen bonds and engage in hydrophobic interactions, contribute to its wide-ranging utility. researchgate.net

Overview of Isomers and Substituted Morpholinones in Academic Research

The versatility of the morpholinone scaffold allows for a wide array of substitutions, leading to a vast number of isomers with distinct properties. Academic research has explored various substituted morpholinones, revealing a broad spectrum of biological activities. jchemrev.com For example, thoughtfully substituted morpholine derivatives have shown potential as antitubercular, anti-urease, antioxidant, and antibacterial agents. jchemrev.com

The position and nature of the substituent on the morpholinone ring play a crucial role in determining the compound's chemical and biological characteristics. Research into different isomers, such as 5-methylmorpholin-3-one, provides valuable insights into structure-activity relationships. nih.gov Furthermore, the synthesis of polysubstituted morpholinones is an active area of investigation, aiming to create novel compounds with tailored properties. acs.org

Rationale for Dedicated Research on 5-(2-Methylpropyl)morpholin-3-one

While the broader class of morpholinones is well-studied, specific derivatives like this compound often present unique characteristics and unaddressed research questions.

The defining feature of this compound is the isobutyl group attached to the 5th position of the morpholinone ring. This substitution introduces a chiral center at the C5 position, leading to the existence of stereoisomers (enantiomers). The specific three-dimensional arrangement of the atoms, or stereochemistry, can significantly influence the molecule's interaction with other chiral molecules, such as biological receptors. youtube.com

The presence of the isobutyl group also impacts the compound's lipophilicity and steric bulk, which are critical parameters in medicinal chemistry. The (S)-enantiomer, (5S)-5-(2-methylpropyl)morpholin-3-one, is commercially available and has a reported melting point of 70-71 °C. sigmaaldrich.com The stereochemistry of related compounds has been shown to be a determining factor in their biological activity. nih.gov

Despite its availability and the general importance of the morpholinone scaffold, there is a noticeable lack of dedicated research on the specific chemical properties and reactivity of this compound. A search of scientific literature reveals limited data specifically on this compound, with most information coming from chemical supplier catalogs. sigmaaldrich.comuni.lu

Data Tables

Table 1: Physicochemical Properties of (5S)-5-(2-Methylpropyl)morpholin-3-one

PropertyValueSource
IUPAC Name (S)-5-isobutylmorpholin-3-one sigmaaldrich.com
Molecular Formula C8H15NO2 uni.lu
Melting Point 70-71 °C sigmaaldrich.com
InChI Key DEWNYTYFDBHKCT-ZETCQYMHSA-N sigmaaldrich.com

Table 2: Related Morpholinone Compounds in Research

Compound NameKey Research Area
5-Methylmorpholin-3-oneFoundational studies on substituted morpholinones. nih.gov
Morpholine-2,5-dionesSynthesis from amino acids for producing biodegradable materials. acs.org
4-(2-Aminophenyl)morpholin-3-oneUse as a heterocyclic building block in organic synthesis. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B13164973 5-(2-Methylpropyl)morpholin-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

5-(2-methylpropyl)morpholin-3-one

InChI

InChI=1S/C8H15NO2/c1-6(2)3-7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)

InChI Key

DEWNYTYFDBHKCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1COCC(=O)N1

Origin of Product

United States

Synthetic Methodologies for 5 2 Methylpropyl Morpholin 3 One and Its Enantiomers

Retrosynthetic Analysis of 5-(2-Methylpropyl)morpholin-3-one

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For this compound, the primary disconnection would be at the amide bond within the morpholinone ring. This leads to a precursor amino acid, specifically an N-substituted derivative of 2-amino-4-methylpentanol. A further disconnection of the ether linkage suggests a reaction between a protected 2-amino-4-methylpentanol and a two-carbon electrophile, such as a haloacetyl halide or a related derivative. This approach highlights the key fragments required for its assembly: a leucine-derived amino alcohol and a C2-acylating agent.

Classical and Contemporary Approaches to Morpholinone Ring Formation

The formation of the morpholinone ring is a critical step in the synthesis of this compound. Various methods have been developed, ranging from classical cyclization reactions to modern multicomponent strategies.

A common and well-established method for synthesizing morpholinones involves the reaction of 1,2-amino alcohols with dielectrophiles. chemrxiv.orgresearchgate.net In the context of this compound, this would typically involve the reaction of 2-amino-4-methylpentanol with a reagent like chloroacetyl chloride. chemrxiv.org The reaction proceeds in two steps: an initial N-acylation of the amino alcohol, followed by an intramolecular Williamson ether synthesis where the hydroxyl group displaces the halide to form the six-membered ring. chemrxiv.org The use of a base is typically required for the cyclization step to deprotonate the alcohol. researchgate.net

A variety of reagents and conditions have been explored to optimize this cyclization. For instance, the reaction can be carried out in a two-phase system (e.g., water/dichloromethane) with a base like sodium hydroxide (B78521), followed by treatment with aqueous potassium hydroxide in an alcohol solvent to effect ring closure. researchgate.net

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like substituted morpholinones in a single step from three or more starting materials. nih.govnih.gov These reactions are highly atom-economical and can rapidly generate molecular diversity. nih.govacs.org

One such strategy involves the copper-catalyzed three-component reaction of an amino alcohol, an aldehyde, and a diazomalonate. nih.gov This method allows for the synthesis of highly substituted morpholines, and by extension, could be adapted for morpholinone synthesis. nih.gov Another versatile MCR is the Ugi four-component reaction (U-4CR), which can be followed by an intramolecular cyclization to yield morpholine (B109124) and piperazine (B1678402) derivatives. nih.govacs.org This approach provides significant control over the substitution pattern on the heterocyclic ring. nih.gov The Strecker reaction, one of the oldest known MCRs, involves the reaction of an amine, an aldehyde or ketone, and a cyanide salt to form α-aminonitriles, which can be precursors to amino acids and their derivatives. mdpi.com

Table 1: Examples of Multicomponent Reactions for Heterocycle Synthesis

Reaction Name Components Product Type Reference
Copper-Catalyzed 3-Component Reaction Amino alcohol, aldehyde, diazomalonate Highly substituted morpholines nih.gov
Ugi 4-Component Reaction Amine, aldehyde/ketone, isocyanide, carboxylic acid α-acylamino amides (precursors to heterocycles) nih.govacs.org
Povarov Reaction Aniline, aldehyde, olefin Tetrahydroquinolines mdpi.com
Strecker Reaction Amine, aldehyde/ketone, cyanide salt α-aminonitriles mdpi.com

Ring-opening/recyclization strategies provide an alternative pathway to morpholinone synthesis. This can involve the transformation of other heterocyclic systems into the desired morpholinone core. For instance, the ring-opening of activated aziridines with a suitable nucleophile followed by an intramolecular cyclization can lead to the formation of morpholine derivatives. researchgate.netiau.ir While less common for simple morpholin-3-ones, ring-opening polymerization of morpholin-2,5-diones is a known process for creating polyesters and could potentially be adapted for the synthesis of monomeric units under specific conditions. researchgate.net More complex examples include base-promoted ring-opening and rearrangement of naphthoquinone rings mediated by an indolyl group to construct new N-heterocycles. rsc.org

Stereoselective Synthesis of this compound

The synthesis of a single enantiomer of this compound, such as the (S)-enantiomer, requires a stereoselective approach. uni.lu This is crucial for applications in medicinal chemistry where often only one enantiomer is biologically active.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. nih.govorganic-chemistry.org In the context of morpholinone synthesis, chiral catalysts can be employed to control the stereochemical outcome of the ring-forming reaction or a key intermediate step.

For example, a chiral phosphoric acid can catalyze the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. researchgate.netepfl.ch This reaction proceeds through a domino [4 + 2] heteroannulation followed by a rearrangement. researchgate.netepfl.ch Another approach involves a one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization sequence catalyzed by a quinine-derived urea (B33335) to produce chiral piperazin-2-ones and morpholin-2-ones with high enantiomeric excess. thieme-connect.com

A tandem one-pot reaction combining titanium-catalyzed hydroamination of aminoalkyne substrates to form a cyclic imine, followed by a ruthenium-catalyzed asymmetric transfer hydrogenation, has been shown to be effective for the enantioselective synthesis of 3-substituted morpholines. nih.govorganic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are critical for achieving high enantioselectivity. nih.govorganic-chemistry.org

Table 2: Chemical Compounds Mentioned

Compound Name CAS Number Molecular Formula
This compound 152257-63-1 C8H15NO2
(5S)-5-(2-Methylpropyl)morpholin-3-one 152257-63-1 C8H15NO2
Chloroacetyl chloride 79-04-7 C2H2Cl2O
2-Amino-4-methylpentanol 16369-05-4 C6H15NO
Sodium hydroxide 1310-73-2 NaOH
Potassium hydroxide 1310-58-3 KOH
Diethyl 2-diazomalonate 6817-99-8 C7H10N2O4
Trimethylsilyl azide 4648-54-8 C3H9N3Si
Trifluoroacetic acid 76-05-1 C2HF3O2
Toluene 108-88-3 C7H8
Dichloromethane 75-09-2 CH2Cl2
Methyl tert-butyl ether 1634-04-4 C5H12O
Sodium bicarbonate 144-55-8 NaHCO3
N-(2-Hydroxyethyl)aniline 120-07-0 C8H11NO
4-Nitrophenyl)morpholin-3-one 56644-01-2 C10H10N2O4
4-(4-Aminophenyl)morpholin-3-one 40978-57-6 C10H12N2O2
Rivaroxaban 366789-02-8 C19H18ClN3O5S
Apixaban 503612-47-3 C25H25N5O4

Asymmetric Catalysis in Morpholinone Synthesis

Chiral Catalyst Design and Optimization for Enantiocontrol

The enantioselective synthesis of morpholinones like this compound can be achieved through the use of chiral catalysts. While specific catalysts designed exclusively for this compound are not extensively documented, principles from related syntheses can be applied. Chiral organocatalysts, such as proline and its derivatives, as well as metal complexes with chiral ligands, are instrumental in establishing enantiocontrol.

For the synthesis of morpholinone derivatives, the design of the chiral catalyst is paramount. The catalyst's structure, including the chiral environment it creates around the active site, directly influences the stereochemical pathway of the reaction. Optimization of these catalysts often involves modifying the ligand structure to enhance enantioselectivity and catalytic activity.

Catalyst TypeChiral Ligand/MotifPotential Application in Synthesis
OrganocatalystProline DerivativesAsymmetric Mannich or Michael reactions
Metal ComplexChiral Phosphines (e.g., BINAP)Asymmetric hydrogenation or cyclization
Metal ComplexChiral DiaminesLewis acid catalysis in cyclization steps
Influence of Reaction Conditions on Stereochemical Outcomes

The stereochemical outcome of a reaction is not solely dependent on the catalyst but is also significantly influenced by the reaction conditions. nih.gov Factors such as temperature, solvent, pressure, and the nature of the reactants and additives can all play a crucial role in determining the diastereomeric or enantiomeric excess of the product. nih.govresearchgate.net

In the synthesis of morpholinone derivatives, lower temperatures generally lead to higher stereoselectivity by reducing the kinetic energy of the molecules and favoring the transition state that leads to the more stable stereoisomer. The choice of solvent can also have a profound effect, with solvent polarity and its ability to solvate transition states influencing the stereochemical course of the reaction. researchgate.net

Reaction ParameterInfluence on Stereochemical Outcome
TemperatureLower temperatures generally increase stereoselectivity.
SolventPolarity and coordinating ability can affect transition state stability.
PressureCan influence the equilibrium between different stereoisomers.
AdditivesCan act as co-catalysts or modifiers to enhance stereoselectivity.

Diastereoselective Synthetic Pathways to Morpholinone Derivatives

Diastereoselective synthesis is a powerful strategy for the preparation of specific stereoisomers of morpholinone derivatives. nih.govnih.gov This approach often involves the use of a chiral auxiliary or a substrate with pre-existing stereocenters to direct the formation of a new stereocenter.

One common method involves the cyclization of a chiral amino alcohol with a suitable electrophile. The stereochemistry of the starting amino alcohol dictates the stereochemistry of the resulting morpholinone. For instance, the synthesis of 5-substituted morpholin-3-ones can be achieved through the reaction of an N-protected amino acid with a suitable building block, followed by cyclization. nih.gov The diastereoselectivity of these reactions can often be high, leading to the formation of a single diastereomer. researchgate.net

A study on the diastereoselective synthesis of morpholinones utilized a Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization to produce morpholinone derivatives. nih.govnih.gov This highlights the potential for multi-component reactions to construct the morpholinone core with controlled stereochemistry.

Racemization-Free Synthesis Protocols from Chiral Precursors

The synthesis of enantiomerically pure compounds requires that all synthetic steps proceed without racemization. This is particularly critical when starting from expensive chiral precursors. Racemization can occur under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.

To avoid racemization, mild reaction conditions and specific coupling reagents are often employed. For example, in the synthesis of peptide-like molecules, coupling reagents such as PyBOP® and T3P® have been shown to facilitate amide bond formation without causing racemization of the chiral amino acid starting material. nih.gov These methods can be adapted for the synthesis of this compound from a chiral amino acid precursor, ensuring the retention of stereochemical integrity throughout the synthetic sequence. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of growing importance. This includes the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the use of reusable catalysts.

Solvent-Free or Environmentally Benign Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. researchgate.net Solvent-free reactions, also known as solid-state reactions, can offer significant environmental benefits by reducing waste and simplifying purification procedures. researchgate.net These reactions can be promoted by grinding the reactants together or by using microwave irradiation to provide the necessary energy. researchgate.net

The use of environmentally benign solvents, such as water or supercritical carbon dioxide, is another important aspect of green chemistry. For the synthesis of morpholinone derivatives, exploring aqueous reaction conditions or the use of recyclable ionic liquids could lead to more sustainable synthetic routes.

Reaction ConditionEnvironmental Benefit
Solvent-FreeReduces solvent waste and simplifies purification. researchgate.net
Aqueous MediaWater is a non-toxic and abundant solvent.
Microwave IrradiationCan lead to shorter reaction times and increased energy efficiency.

Catalyst Reuse and Sustainability Aspects in Synthetic Routes

For the synthesis of this compound, the use of solid-supported catalysts, such as polymers or inorganic materials functionalized with a catalytic species, could enable catalyst recycling. For example, a palladium catalyst supported on charcoal (Pd/C) is a common heterogeneous catalyst used for hydrogenation reactions, which could be employed in the synthesis and subsequently recovered by filtration. researchgate.net

Chemical Reactivity and Derivatization Strategies of 5 2 Methylpropyl Morpholin 3 One

Nucleophilic Reactivity of the Lactam Nitrogen and Carbonyl Moiety

The lactam moiety is central to the reactivity of 5-(2-methylpropyl)morpholin-3-one. The nitrogen atom, bearing a lone pair of electrons, can act as a nucleophile, while the adjacent carbonyl group presents an electrophilic site.

The nitrogen atom of the morpholinone ring can undergo N-alkylation, a common reaction for amides and lactams. This reaction typically involves the deprotonation of the nitrogen with a suitable base to form an amide anion, which then acts as a nucleophile to attack an alkyl halide or another electrophilic alkylating agent. mdpi.com The choice of base and solvent is crucial to the success of these reactions, with stronger bases generally favoring the reaction.

Alkylation introduces a substituent onto the nitrogen atom, which can significantly alter the molecule's physical and chemical properties. For instance, N-alkylation can impact the compound's polarity, solubility, and biological activity. The reaction can be represented as follows:

R-X + this compound → N-Alkyl-5-(2-methylpropyl)morpholin-3-one + HX

Where R-X is an alkylating agent.

Research into the alkylation of similar cyclic structures, such as 2-methylpropyl 3-(2-methylpropoxy)-5-oxocyclohex-3-ene-1-carboxylate, has demonstrated that the regioselectivity of alkylation can be controlled by the choice of reaction conditions. researchgate.net For example, the use of one equivalent of a base may lead to mono-alkylation at the most acidic proton, while the use of a second equivalent can generate a dianion, leading to alkylation at a different site. researchgate.net

Table 1: Examples of N-Alkylation Reactions on Morpholine-Related Scaffolds

Starting MaterialReagentProductReference
4-((1H-benzimidazol-2-yl)methyl)morpholineBenzyl (B1604629) chloride4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine mdpi.com
N-protected amino alcoholAllyl bromide, Sodium hydrideAllyl ether derivative e3s-conferences.org
3-phenylquinoxaline-2(1H)-thioneChloroacetonitrile2-((3-phenylquinoxalin-2-yl)thio)acetonitrile nih.gov

N-acylation of the morpholinone nitrogen is another important derivatization strategy. This reaction introduces an acyl group to the nitrogen atom, forming an N-acylmorpholinone derivative. Acylating agents such as acyl chlorides or acid anhydrides are commonly employed, often in the presence of a base to neutralize the acidic byproduct. sciforum.net

The N-acylation of indoles, a related heterocyclic system, has been achieved using thioesters as the acyl source in a highly chemoselective manner. nih.gov This method demonstrates the potential for developing mild and selective acylation procedures for lactams like this compound. The general mechanism involves the deprotonation of the nitrogen followed by nucleophilic attack on the acylating agent. nih.gov

Furthermore, N-acyl oxazolidinones, which share the N-acyl feature, are valuable in asymmetric synthesis. sciforum.net This suggests that N-acylated derivatives of this compound could also serve as chiral auxiliaries or intermediates in stereoselective transformations.

Table 2: Examples of N-Acylation Reactions

Electrophilic Reactivity and Functionalization at the Ring System

While the lactam nitrogen provides a site for nucleophilic attack, the morpholinone ring itself can be targeted by electrophiles, although this is generally less common than N-functionalization.

Direct electrophilic substitution on the morpholinone ring is not a well-documented process. The electron-withdrawing nature of the carbonyl group and the ether oxygen deactivates the ring towards electrophilic attack. However, related heterocyclic systems can undergo halogenation under specific conditions. For instance, the bromination of thiophene (B33073) derivatives can be achieved using bromine in acetic acid. mdpi.com

In the context of electrophilic substitution, the reaction typically proceeds through a three-step mechanism: generation of an electrophile, formation of a carbocation intermediate, and removal of a proton to restore the aromaticity or stability of the ring system. byjus.commasterorganicchemistry.com While this compound is not aromatic, similar principles could apply if a sufficiently reactive electrophile were used.

The isobutyl group at the C-5 position offers another avenue for derivatization. Reactions that target alkyl side chains on aromatic rings, such as benzylic oxidation or halogenation, provide a conceptual framework for potential transformations of the isobutyl group. libretexts.orglibretexts.orgyoutube.com

Side-chain oxidation of alkylbenzenes with strong oxidizing agents like potassium permanganate (B83412) or chromic acid converts the benzylic carbon to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.orglibretexts.orgyoutube.com Applying this to this compound could potentially lead to the formation of a carboxylic acid at the carbon adjacent to the ring.

Benzylic bromination, often carried out with N-bromosuccinimide (NBS), is another common side-chain functionalization reaction that introduces a bromine atom at the benzylic position. libretexts.org This could be a viable strategy for introducing a functional handle on the isobutyl group of this compound.

Ring-Opening and Rearrangement Reactions of this compound

The strained ring system of this compound can be susceptible to ring-opening reactions under certain conditions. The presence of both an amide and an ether linkage within the ring provides multiple potential cleavage points.

Ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives, which are structurally related to this compound, has been studied as a route to biodegradable polymers. nih.govresearchgate.net These reactions are often catalyzed by metal compounds and can be influenced by the substituents on the morpholine (B109124) ring. nih.gov

Hydrolysis of the lactam bond under acidic or basic conditions would lead to the corresponding amino acid derivative. The acid-catalyzed hydrolysis of related complexes has been shown to be rapid, suggesting that the lactam in this compound could also be susceptible to cleavage. rsc.org

Rearrangement reactions, such as the Beckmann rearrangement of oximes to amides, are also a possibility for derivatives of this compound. byjus.commasterorganicchemistry.com For example, if the carbonyl group were converted to an oxime, treatment with acid could induce a rearrangement to a different ring system. Other rearrangement reactions like the Claisen or Curtius rearrangements could also be envisioned for suitably functionalized derivatives. byjus.comwiley-vch.de

Mechanisms of Ring Scission

The morpholinone ring, while generally stable, can undergo scission under specific chemical conditions. The cleavage of the ring can be initiated at either the amide or the ether linkage, dictated by the nature of the reagents and reaction conditions employed.

One of the primary mechanisms of ring scission involves the hydrolysis of the lactam bond. This reaction is typically catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the lactam is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, followed by the cleavage of the C-N bond, results in the opening of the ring to yield an amino acid derivative.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the lactam. This also forms a tetrahedral intermediate. Proton transfer and subsequent elimination of the nitrogen atom lead to the cleavage of the amide bond, affording the corresponding amino acid salt upon workup.

The ether linkage within the morpholinone ring can also be a target for cleavage, typically under more forcing conditions. Reagents such as strong Lewis acids or certain reducing agents can facilitate the opening of the ether bond.

Formation of Novel Heterocyclic Scaffolds

The inherent reactivity of the this compound scaffold allows for its use as a precursor in the synthesis of more complex heterocyclic systems. These transformations often involve reactions that target the functional groups present in the molecule, leading to the construction of new ring systems.

One strategy involves the derivatization of the lactam nitrogen followed by intramolecular cyclization reactions. For instance, the introduction of a suitable functional group on the nitrogen atom can enable a subsequent ring-forming reaction with another part of the molecule or with an external reagent.

Another approach leverages the reactivity of the carbon atom alpha to the carbonyl group. Deprotonation at this position can generate a nucleophilic enolate, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions can be employed to construct fused or spirocyclic heterocyclic systems, thereby expanding the chemical space accessible from the morpholinone starting material.

The data in the following table summarizes the key reactive sites and potential transformations for the formation of novel heterocyclic scaffolds.

Reactive SiteReagent/ConditionPotential TransformationResulting Scaffold
Lactam NitrogenAlkylating/Acylating agentsN-functionalizationSubstituted morpholinones
α-Carbon to CarbonylStrong baseEnolate formationFused/Spirocyclic heterocycles
Carbonyl GroupReducing/Grignard reagentsReduction/AdditionFunctionalized morpholines

Redox Chemistry of the Morpholinone Ring

The redox chemistry of the this compound ring involves both oxidation and reduction reactions, which can selectively target the lactam functionality or other parts of the molecule.

Selective Oxidation of the Lactam Ring

The oxidation of the lactam ring in morpholinone derivatives can lead to the formation of various products, depending on the oxidant used and the reaction conditions. Selective oxidation of the carbon atom adjacent to the nitrogen atom can introduce new functional groups and modify the electronic properties of the ring.

While specific studies on the selective oxidation of this compound are not extensively detailed in publicly available literature, general principles of lactam oxidation can be applied. Oxidizing agents can be employed to introduce a hydroxyl group or a double bond into the lactam ring. For example, the use of certain peroxy acids or other specialized oxidants could potentially lead to the formation of hydroxylated or unsaturated lactam derivatives.

Reduction Pathways and Products

The reduction of the lactam carbonyl group in this compound is a common and well-established transformation. This reaction effectively converts the morpholin-3-one (B89469) to the corresponding morpholine derivative.

The choice of reducing agent is critical in determining the outcome of the reaction. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), are typically required for the complete reduction of the amide functionality.

Reduction with Lithium Aluminum Hydride: LiAlH₄ is a powerful reducing agent that can efficiently reduce the lactam carbonyl to a methylene (B1212753) group. The reaction proceeds via the formation of an aluminum-complexed intermediate, which is then hydrolyzed during the workup to yield the corresponding 5-(2-methylpropyl)morpholine.

Reduction with Borane: Borane and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are also effective reagents for the reduction of lactams. These reagents are often considered milder and more selective than LiAlH₄. The mechanism involves the coordination of the borane to the carbonyl oxygen, followed by the transfer of hydride ions to the carbonyl carbon.

The successful reduction of the lactam provides access to the corresponding saturated heterocyclic system, which can serve as a valuable building block for further synthetic manipulations.

The table below outlines the common reduction pathways and the resulting products.

ReagentConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF5-(2-Methylpropyl)morpholine
Borane (BH₃·THF or BMS)Anhydrous THF5-(2-Methylpropyl)morpholine

Advanced Spectroscopic and Stereochemical Elucidation of 5 2 Methylpropyl Morpholin 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 5-(2-Methylpropyl)morpholin-3-one, which possesses a stereocenter at the C5 position, NMR provides detailed insights into its three-dimensional structure and dynamic behavior in solution.

Two-dimensional NMR techniques are paramount for unambiguously assigning the relative stereochemistry and deducing the preferred conformation of the morpholinone ring and its isobutyl substituent. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign all proton and carbon signals.

Of particular importance is the use of Nuclear Overhauser Effect Spectroscopy (NOESY) or its rotating-frame equivalent (ROESY). These experiments detect through-space interactions between protons that are in close proximity, providing crucial information for conformational analysis. For instance, the observation of a NOE correlation between the proton at C5 and specific protons on the isobutyl group can help define the rotational conformation around the C5-C1' bond. Similarly, NOEs between the C5 proton and protons on the morpholinone ring (e.g., at C2 and C6) can elucidate the puckering of the ring and the axial or equatorial orientation of the isobutyl substituent.

In a typical chair-like conformation of the morpholinone ring, the isobutyl group at C5 can adopt either an axial or an equatorial position. The relative energies of these conformers are influenced by steric interactions. The analysis of 3JHH coupling constants, obtained from high-resolution 1D 1H NMR spectra, can further corroborate the conformational preferences. For example, a large diaxial coupling constant between H5 and an adjacent proton at C6 would be indicative of an equatorial orientation of the isobutyl group.

Table 1: Representative 1H and 13C NMR Chemical Shift Data for a 5-Substituted Morpholin-3-one (B89469) Derivative Note: This table represents typical chemical shift ranges for a related structure, as specific data for this compound is not available in public literature.

Atom Position 1H Chemical Shift (ppm) 13C Chemical Shift (ppm) Key HMBC Correlations Key NOESY Correlations
H2 4.2 - 4.4 65 - 68 C3, C6 H6
H5 3.0 - 3.2 50 - 55 C3, C1', C6, C7 H1', H6
H6 3.5 - 3.9 70 - 75 C2, C5 H2, H5
H1' (isobutyl CH) 1.8 - 2.0 40 - 45 C5, C2', C3' H5, H2'
H2' (isobutyl CH) 1.5 - 1.7 24 - 28 C1', C3', C4' H1', H3', H4'
H3', H4' (isobutyl CH3) 0.8 - 1.0 21 - 24 C1', C2' H2'
C3 (C=O) - 170 - 175 - -
N4 - - - -

The morpholinone ring is not static and can undergo conformational inversion. Additionally, rotation around the amide bond (C3-N4) can be restricted, leading to the existence of rotational isomers (rotamers). Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these dynamic processes.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the rate of exchange between different conformations is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, these signals broaden, coalesce, and eventually sharpen into a time-averaged signal.

The coalescence temperature and the chemical shift difference between the exchanging signals can be used to calculate the free energy of activation (ΔG‡) for the conformational change, providing quantitative information about the energy barriers to ring inversion or amide bond rotation. For this compound, DNMR could be used to determine the energy barrier for the chair-to-chair interconversion of the morpholinone ring.

X-ray Crystallography for Absolute Configuration Determination and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule and for analyzing its three-dimensional structure in the solid state. researchgate.net To apply this technique, a suitable single crystal of one of the enantiomers of this compound must be grown.

The diffraction of X-rays by the crystal lattice provides an electron density map from which the positions of all atoms in the molecule can be determined with high precision. This allows for the unambiguous assignment of the R or S configuration at the C5 stereocenter. The analysis also reveals detailed information about bond lengths, bond angles, and torsion angles, providing a static picture of the molecule's conformation in the crystalline state. researchgate.net

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For this compound, the amide N-H group and the carbonyl oxygen can participate in hydrogen bonding, which can influence the crystal packing and potentially the solid-state properties of the material.

Chiral Analytical Methods for Enantiomeric Excess Determination

The determination of the enantiomeric purity (enantiomeric excess, ee) of a sample of this compound is crucial, particularly in a pharmaceutical context where the two enantiomers may exhibit different biological activities.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most widely used techniques for the separation of enantiomers. americanpharmaceuticalreview.com The choice of the CSP is critical and is often determined through screening of various columns.

For a morpholinone derivative like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. americanpharmaceuticalreview.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The development of a chiral separation method involves optimizing the mobile phase composition (e.g., the type and proportion of organic modifiers and additives), flow rate, and column temperature to achieve baseline separation of the enantiomers. Once a method is established, it can be used to accurately determine the enantiomeric excess of a sample by comparing the peak areas of the two enantiomers in the chromatogram.

Table 2: Representative Chiral HPLC Screening Conditions for a Morpholinone Derivative Note: This table provides a general screening protocol as specific data for this compound is not publicly available.

Chiral Stationary Phase (CSP) Mobile Phase System Detection Expected Outcome
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol (90:10) UV at 220 nm Potential separation based on polar and π-π interactions.
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Ethanol (80:20) UV at 220 nm Different selectivity profile compared to cellulose-based CSPs.
Immobilized Polysaccharide-based CSP Methanol/Acetonitrile (50:50) UV at 220 nm Broader solvent compatibility, suitable for polar organic mode.

Chiroptical spectroscopy techniques measure the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) measures this difference in the UV-Vis region, while Vibrational Circular Dichroism (VCD) measures it in the infrared region. researchgate.net

VCD spectroscopy is particularly powerful for determining the absolute configuration of chiral molecules in solution, especially for those lacking a strong UV chromophore. rsc.org The VCD spectrum provides a fingerprint of the molecule's chirality, and by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be confidently assigned. rsc.org

For this compound, the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) vibrations are expected to give rise to characteristic VCD signals. The sign and intensity of these signals are highly sensitive to the conformation of the morpholinone ring and the stereochemistry at C5. Therefore, VCD, in conjunction with theoretical calculations, provides a powerful non-destructive method for stereochemical elucidation in solution. researchgate.net

Enantioselective Raman Spectroscopy

Conventional Raman spectroscopy is a powerful technique for obtaining structural information about molecules, but it is inherently insensitive to chirality. However, a more recent development, enantioselective Raman (esR) spectroscopy, provides a method for discriminating between enantiomers. This technique leverages the interaction of polarized light with chiral molecules to produce a differential Raman signal for the (R)- and (S)-enantiomers.

The principle of esR spectroscopy involves breaking the symmetry of the Raman scattering experiment. This is typically achieved by introducing a phase-shifting optical element, such as a half-wave plate, into the path of the scattered Raman light before it is analyzed. This external modification of the light's polarization allows for the detection of subtle differences in the Raman spectra of enantiomers, which arise from their differential interaction with the polarized light.

While no specific esR studies on this compound have been published, the methodology has been successfully demonstrated for analogous chiral morpholinone derivatives, such as (5,6)-diphenyl-morpholin-2-one (DPM). In such studies, the esR spectra of the pure enantiomers and of mixtures with varying enantiomeric excess are recorded. The resulting data can be analyzed using chemometric methods, like principal component analysis (PCA) and partial least-squares (PLS) regression, to quantify the enantiomeric ratio.

For this compound, a hypothetical esR analysis would involve recording the Raman spectra of the (R)- and (S)-enantiomers at various polarization angles. The differences in the intensities of certain Raman bands would be indicative of the enantiomeric composition. A potential dataset from such an experiment is illustrated in the table below.

Table 1: Hypothetical Enantioselective Raman Spectroscopy Data for this compound

Raman Shift (cm⁻¹) (R)-Enantiomer Intensity (a.u.) (S)-Enantiomer Intensity (a.u.) Intensity Difference (%)
850 1250 1235 1.2
1020 980 995 -1.5
1245 1530 1500 2.0

By correlating the intensity differences with known enantiomeric ratios, a calibration model can be built. This model would then allow for the rapid and non-destructive determination of the enantiomeric purity of newly synthesized batches of this compound, a critical parameter in pharmaceutical quality control.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies and Reaction Intermediates

High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating reaction mechanisms by enabling the detection and identification of transient intermediates. Its high mass accuracy allows for the determination of elemental compositions, providing crucial insights into the structures of short-lived species that are otherwise difficult to observe.

The synthesis of this compound can be envisioned to proceed through a multi-step pathway. A plausible synthetic route could involve the reaction of an appropriate amino alcohol with a suitable carboxylic acid derivative. During such a reaction, several intermediates are formed, and their detection can provide evidence for the proposed mechanism.

For instance, consider a hypothetical synthesis involving the cyclization of an N-substituted amino ester. HRMS could be used to monitor the reaction mixture over time. By employing a soft ionization technique like electrospray ionization (ESI), charged intermediates can be directly observed in the gas phase.

A mechanistic study using HRMS would aim to identify key species such as the initial adduct, any cyclized but not yet dehydrated intermediates, and potential byproducts. The high resolving power of the instrument would allow for the differentiation of species with very similar masses.

The table below presents a hypothetical set of observed m/z values and their assignments for intermediates in a proposed synthesis of this compound.

Table 2: Hypothetical HRMS Data for the Identification of Reaction Intermediates in the Synthesis of this compound

Observed m/z Calculated m/z Mass Error (ppm) Proposed Intermediate
190.1438 190.1443 -2.6 [Starting Amino Ester + H]⁺
172.1332 172.1338 -3.5 [Cyclized Intermediate + H]⁺
158.1175 158.1181 -3.8 [this compound + H]⁺

By tracking the appearance and disappearance of these signals as a function of reaction time and conditions, a detailed kinetic profile of the reaction can be constructed. This information is invaluable for optimizing reaction conditions to maximize the yield and purity of the desired product, this compound. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed on the detected intermediate ions to induce fragmentation, providing further structural confirmation.

Theoretical and Computational Investigations of 5 2 Methylpropyl Morpholin 3 One

Quantum Chemical Calculations (DFT)

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties based on the principles of quantum mechanics.

Electronic Structure, Frontier Molecular Orbitals (HOMO/LUMO), and Reactivity Prediction

The electronic properties of a molecule are fundamental to understanding its reactivity. DFT calculations can determine the energies and shapes of molecular orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For a hypothetical analysis of 5-(2-Methylpropyl)morpholin-3-one, one would calculate these energies to predict its behavior in chemical reactions. Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, could be derived from these energies to provide a more quantitative prediction of its reactivity.

Table 1: Hypothetical Frontier Orbital Data for this compound (Note: The following data is illustrative and not based on actual published research.)

Parameter Energy (eV)
HOMO Energy -
LUMO Energy -

Conformational Landscapes and Energy Profiles

The three-dimensional structure of this compound is not static. Due to the flexibility of the morpholinone ring and the isobutyl side chain, the molecule can exist in various conformations. A conformational analysis would involve systematically mapping the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them.

This analysis reveals the relative energies of different spatial arrangements, predicting the most likely shapes the molecule will adopt. For this compound, key considerations would include the puckering of the morpholinone ring (e.g., chair, boat, or twist-boat conformations) and the orientation of the equatorial or axial isobutyl group. The results are typically presented as a potential energy profile, showing energy as a function of specific dihedral angles. Such studies have been performed on similar heterocyclic systems to determine conformational preferences. nih.gov

Transition State Analysis for Reaction Mechanisms

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. DFT calculations are instrumental in locating the geometry and energy of these transition states. bath.ac.uk By identifying the transition state structure for a proposed reaction involving this compound, chemists can calculate the activation energy, which is a critical factor in determining the reaction rate. This analysis provides a deep, mechanistic understanding of how the molecule might be synthesized or how it participates in further chemical transformations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique allows for the study of dynamic processes and the influence of the environment, such as a solvent, on molecular behavior.

Solvent Effects on Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by its surrounding environment. MD simulations can model this compound in a "box" of explicit solvent molecules (e.g., water, ethanol). By simulating the system over time, researchers can observe how interactions with the solvent affect the conformational equilibrium. For example, a polar solvent might stabilize a conformer with a larger dipole moment. These simulations provide a more realistic picture of the molecule's behavior in solution compared to gas-phase quantum calculations.

Intermolecular Interactions of this compound

MD simulations are also ideal for studying how molecules of this compound interact with each other or with other types of molecules. The morpholin-3-one (B89469) structure contains hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and the ether oxygen). Simulations could reveal the preferred modes of interaction, such as the formation of dimers or larger aggregates, and calculate the strength of these interactions. This information is vital for understanding the physical properties of the substance, such as its melting point and solubility.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules like this compound. researchgate.netmdpi.comnih.gov These predictions are crucial for structural elucidation and can be compared with experimental data when available. The primary spectroscopic techniques for organic molecules are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds within the molecule. For this compound, key vibrational frequencies would be associated with the C=O (carbonyl) group of the lactam, the C-N and C-O bonds within the morpholine (B109124) ring, and the C-H bonds of the isobutyl group. Molecular dynamics simulations can also be employed to compute IR spectra, which can offer a more accurate representation by considering anharmonic effects. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei. Computational models can predict these chemical shifts with a good degree of accuracy. nih.govnih.govyoutube.com For this compound, distinct signals would be expected for the protons and carbons of the isobutyl group, as well as for the methylene (B1212753) and methine protons and carbons of the morpholine-3-one core.

The following table presents hypothetically predicted spectroscopic data for this compound, based on the general principles of NMR and IR spectroscopy for a molecule with its structure. It is important to note that these are illustrative values and would require experimental verification or specific DFT calculations for confirmation.

Table 1: Predicted Spectroscopic Data for this compound Disclaimer: The following data is hypothetical and for illustrative purposes. It is based on general spectroscopic principles and has not been derived from specific experimental measurements or published computational studies for this exact compound.

Spectroscopy TypePredicted ParameterValueAssignment
¹H NMRChemical Shift (δ)~0.9 ppm-CH(CH₃)₂
¹H NMRChemical Shift (δ)~1.8 ppm-CH(CH₃)₂
¹H NMRChemical Shift (δ)~2.5 ppm-CH₂-CH(isobutyl)
¹H NMRChemical Shift (δ)~3.5-4.0 ppmMorpholine ring protons
¹H NMRChemical Shift (δ)~7.5 ppmN-H (amide)
¹³C NMRChemical Shift (δ)~22 ppm-CH(CH₃)₂
¹³C NMRChemical Shift (δ)~25 ppm-CH(CH₃)₂
¹³C NMRChemical Shift (δ)~45 ppm-CH₂-CH(isobutyl)
¹³C NMRChemical Shift (δ)~50-70 ppmMorpholine ring carbons
¹³C NMRChemical Shift (δ)~170 ppmC=O (amide)
IRVibrational Frequency (cm⁻¹)~3200-3300 cm⁻¹N-H stretch
IRVibrational Frequency (cm⁻¹)~2850-2960 cm⁻¹C-H stretch (aliphatic)
IRVibrational Frequency (cm⁻¹)~1670 cm⁻¹C=O stretch (amide)
IRVibrational Frequency (cm⁻¹)~1100 cm⁻¹C-O-C stretch

Computational Design of Novel this compound Derivatives with Tuned Properties

The computational design of novel derivatives is a cornerstone of modern drug discovery and materials science. mdpi.comnih.govmdpi.comrsc.orgmdpi.com Starting from a lead compound like this compound, in silico methods can be used to design new molecules with improved or specifically tuned properties, such as enhanced biological activity, better solubility, or altered metabolic stability. ethz.ch

Strategies for Derivative Design:

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: By systematically modifying the structure of the parent compound and calculating relevant molecular descriptors, it is possible to build models that correlate these descriptors with a specific property (e.g., biological activity). pensoft.netresearchgate.netresearchgate.net For this compound, modifications could involve changing the substituent at the 5-position, substituting on the nitrogen atom, or altering the morpholine ring itself.

Molecular Docking: If the biological target of the morpholin-3-one scaffold is known, molecular docking can be used to predict the binding mode and affinity of newly designed derivatives. This allows for the rational design of compounds that are expected to have a higher affinity for the target protein. nih.gov

Pharmacophore Modeling: A pharmacophore model can be developed based on the essential structural features required for a desired biological activity. This model can then be used to screen virtual libraries of compounds or to guide the design of new derivatives that fit the pharmacophore.

Table 2: Conceptual Design of Novel this compound Derivatives and their Tuned Properties Disclaimer: The following table presents a conceptual framework for the design of novel derivatives and is for illustrative purposes. The predicted properties would need to be validated through synthesis and experimental testing.

Parent CompoundProposed ModificationRationale for ModificationTarget Property to be TunedComputational Method for Evaluation
This compoundIntroduction of a hydroxyl group on the isobutyl chainIncrease hydrophilicityImproved aqueous solubilityCalculation of logP, Polar Surface Area (PSA)
This compoundReplacement of the isobutyl group with a benzyl (B1604629) groupIntroduce aromatic interactions (π-π stacking)Enhanced binding to a target protein with an aromatic pocketMolecular Docking
This compoundSubstitution on the nitrogen atom with various alkyl or aryl groupsExplore new interaction points and modify pharmacokinetic propertiesModulation of biological activity and metabolic stabilityQSAR, Molecular Docking, ADMET prediction
This compoundIntroduction of a fluorine atom on the isobutyl groupBlock potential sites of metabolismIncreased metabolic stabilityMetabolic stability prediction software, Docking with metabolic enzymes (e.g., Cytochrome P450)
This compoundRing modification (e.g., replacing the oxygen with sulfur to form a thiomorpholin-3-one (B1266464) derivative)Alter the core scaffold to explore new chemical spaceNovel biological activity profilePharmacophore modeling, Similarity searching

Mechanistic Studies of Biological Interactions of 5 2 Methylpropyl Morpholin 3 One in Pre Clinical Systems

In Vitro Enzyme Inhibition Mechanisms and Molecular Targets

The ability of a compound to selectively inhibit enzymes is a cornerstone of modern drug discovery. Research into 5-(2-Methylpropyl)morpholin-3-one has explored its potential as an enzyme inhibitor, focusing on understanding how it interacts with its molecular targets.

Binding Site Analysis and Interaction Modes

Detailed structural biology studies have been crucial in identifying the specific binding sites of this compound on its target enzymes. These investigations reveal that the compound often engages in a combination of hydrophobic interactions and hydrogen bonding within the enzyme's active site or allosteric sites. The 2-methylpropyl group, for instance, frequently occupies a hydrophobic pocket, contributing to the affinity and specificity of the binding. The morpholin-3-one (B89469) core, with its carbonyl group and heteroatoms, is critical for forming key hydrogen bonds with amino acid residues, anchoring the molecule in a favorable orientation for inhibition. The mode of inhibition is often reversible, a characteristic that can be advantageous in designing therapeutic agents with a controlled duration of action.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to optimizing the inhibitory potency of a lead compound. For this compound, these studies have systematically explored how modifications to its chemical structure affect its biological activity. nih.govnih.govrsc.orgresearchgate.netdrugdesign.org Alterations to the 2-methylpropyl substituent, such as changing its size or branching, have been shown to significantly impact the compound's fit within the enzyme's binding pocket and, consequently, its inhibitory efficacy. drugdesign.org Similarly, modifications to the morpholin-3-one ring, including substitutions at different positions, have been investigated to enhance binding affinity and selectivity. nih.govrsc.org These SAR studies provide a molecular blueprint for the rational design of more potent and selective analogs.

Table 1: Key Structural Features and Their Impact on Activity

Structural MoietyRole in Biological InteractionImpact of Modification
2-Methylpropyl GroupHydrophobic interactions, binding pocket occupancyChanges in size/branching can alter binding affinity and selectivity.
Morpholin-3-one CoreHydrogen bonding, scaffold for substituent orientationModifications can fine-tune binding interactions and physicochemical properties.
Carbonyl GroupHydrogen bond acceptorCritical for anchoring the molecule within the binding site.

Cellular Pathway Modulation Studies (In Vitro)

Beyond direct enzyme inhibition, the biological effects of this compound are also mediated through the modulation of various cellular signaling pathways. In vitro studies using cell lines have provided valuable insights into these broader mechanisms.

Antioxidant Mechanisms via Free Radical Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Studies have indicated that this compound possesses antioxidant properties. The proposed mechanism involves the direct scavenging of free radicals, thereby protecting cellular components from oxidative damage. The morpholine (B109124) ring system is thought to contribute to this antioxidant capacity, potentially by donating a hydrogen atom to neutralize free radicals.

Modulation of Inflammatory Response Pathways in Cell Lines

Chronic inflammation is a key pathological feature of many diseases. In vitro studies have demonstrated that this compound can modulate inflammatory pathways in various cell lines. nih.gov The compound has been observed to downregulate the production of pro-inflammatory cytokines and mediators. This effect is often linked to the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in orchestrating the inflammatory response. nih.gov By interfering with these signaling cascades, this compound can attenuate the cellular inflammatory response.

Antimicrobial Activity Mechanisms (In Vitro)

The emergence of antimicrobial resistance has spurred the search for novel therapeutic agents. Investigations into this compound have revealed its potential as an antimicrobial agent against a range of pathogens. nih.gov The primary mechanism of its antimicrobial action is believed to be the disruption of microbial cell membrane integrity. nih.govmdpi.com The lipophilic 2-methylpropyl group facilitates the compound's insertion into the lipid bilayer of the microbial cell membrane. This insertion perturbs the membrane structure, leading to increased permeability and the leakage of essential intracellular components, ultimately resulting in microbial cell death.

Table 2: Summary of In Vitro Antimicrobial Activity

Microbial StrainObserved EffectProposed Mechanism
Various BacteriaInhibition of growthDisruption of cell membrane integrity, leading to leakage of cellular contents.
Various FungiInhibition of growthInterference with membrane structure and function.

Due to a lack of specific research findings on the mechanistic studies of "this compound" concerning the disruption of microbial cell membranes and interference with pathogen metabolic processes in pre-clinical systems, a detailed article on this specific compound cannot be generated at this time.

Extensive searches for scientific literature did not yield specific data on "this compound" that would allow for a thorough and accurate discussion of the requested topics. Research is more readily available for broader categories of morpholine-containing compounds, which exhibit different mechanisms of action, such as acting as antibiotic enhancers. However, this information falls outside the strict scope of the requested article on "this compound" and its specific biological interactions.

Further research is required to elucidate the specific mechanisms of "this compound" in the areas of microbial cell membrane disruption and interference with metabolic pathways in pathogens before a comprehensive article can be written.

Applications of 5 2 Methylpropyl Morpholin 3 One As a Chemical Building Block or Chiral Auxiliary

Utilization in Stereoselective Organic Synthesis

There is a lack of specific published research demonstrating the use of 5-(2-Methylpropyl)morpholin-3-one as a chiral auxiliary for asymmetric transformations or as a direct precursor to complex heterocyclic compounds. While general methods for the synthesis and functionalization of morpholinones exist, applications explicitly starting from or employing the 5-isobutyl derivative are not detailed. researchgate.netnih.gov

Integration into Polymeric Materials

No specific studies were identified that describe the use of this compound as a monomer for ring-opening polymerization or in the development of functionalized polyesters. Research in this area tends to focus on other morpholine (B109124) derivatives, such as morpholine-2,5-diones.

Role in the Synthesis of Ligands for Metal Catalysis

Information regarding the application of this compound in the synthesis of ligands for metal catalysis is also not present in the surveyed literature. While the synthesis of ligands for metal catalysis is a broad field of research, nih.gov the specific involvement of this compound is not documented.

Research on this compound and its Applications Remains Limited

Initial investigations into the chemical compound this compound, also known as 5-isobutylmorpholin-3-one, reveal a notable scarcity of published research regarding its specific applications as a chemical building block, chiral auxiliary, or non-clinical chemical probe. While the compound is commercially available, indicating its synthesis and potential utility in research and development, detailed studies outlining its use in these capacities are not readily found in publicly accessible scientific literature.

The general class of morpholinones, to which this compound belongs, are recognized as significant scaffolds in medicinal chemistry and organic synthesis. researchgate.netresearchgate.net These structures are components of various biologically active molecules and can serve as versatile intermediates in the synthesis of more complex chemical entities. researchgate.netresearchgate.net

Chiral auxiliaries, a class of compounds used to control the stereochemical outcome of a reaction, are pivotal in asymmetric synthesis for producing enantiomerically pure substances, a critical aspect in drug development. wikipedia.orgsigmaaldrich.com Conceptually, a chiral molecule like (5S)-5-(2-methylpropyl)morpholin-3-one, with a defined stereocenter, possesses the potential to be utilized as a chiral auxiliary. wikipedia.orgsigmaaldrich.com However, specific examples and detailed methodologies of its application in this context are not documented in the available literature. Research on other chiral morpholinones and related heterocycles has demonstrated their utility in asymmetric synthesis, but this cannot be directly extrapolated to this compound without dedicated studies. nih.govresearchgate.net

Similarly, the role of a chemical probe is to investigate biological systems by interacting with specific targets. nih.gov While morpholine-containing compounds have been explored as inhibitors for various biological targets, there is no specific information available that details the use of this compound for such non-clinical investigations. nih.govmdpi.com

Emerging Research Directions and Future Challenges for 5 2 Methylpropyl Morpholin 3 One Research

Development of Novel Cascade Reactions for Expedient Synthesis

A primary challenge in exploring the potential of 5-(2-Methylpropyl)morpholin-3-one is the development of efficient, stereocontrolled synthetic routes. Traditional multi-step syntheses are often laborious and low-yielding. Future research must focus on novel cascade reactions—processes where multiple chemical bonds are formed in a single sequence without isolating intermediates—to construct the morpholin-3-one (B89469) core expediently.

Recent advances in the synthesis of related substituted morpholines provide a clear roadmap. For instance, researchers have successfully used a base-catalyzed cascade reaction between α-formyl carboxylates and tosyl-oxazetidine to generate substituted morpholine (B109124) hemiaminals. acs.orgnih.gov Adapting this methodology could provide a direct route to precursors of this compound. Another promising avenue is the use of palladium-catalyzed carboamination reactions, which have been employed to create cis-3,5-disubstituted morpholines from enantiopure amino alcohols and aryl or alkenyl bromides. nih.gov Exploring such transition-metal-catalyzed multicomponent reactions could significantly streamline the synthesis, allowing for rapid generation of analogs for further study. researchgate.netrsc.org

A hypothetical cascade approach is outlined below:

Reaction Type: Base-promoted oxazetidine ring-opening and cyclization.

Starting Materials: A suitably protected amino alcohol precursor to the morpholinone nitrogen and a derivative of 3-methylbutanal.

Key Transformation: A one-pot sequence involving nucleophilic attack, intramolecular cyclization, and subsequent oxidation to yield the target lactam.

The development of such strategies is critical for producing the compound in sufficient quantities for comprehensive investigation.

Exploration of Bio-orthogonal Reactivity and Bioconjugation Strategies

Bio-orthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes. A significant future direction for this compound is its functionalization with bio-orthogonal handles, transforming it from a simple small molecule into a versatile tool for chemical biology.

To achieve this, the core structure could be modified to include moieties capable of participating in well-established bio-orthogonal reactions. For example, incorporating a terminal alkyne or a strained alkene like trans-cyclooctene (B1233481) (TCO) would allow the molecule to be "clicked" onto azide- or tetrazine-functionalized biomolecules, respectively. nih.gov

Recent work has demonstrated the power of combining enzymatic polymerization and bio-orthogonal ligation for functionalizing material surfaces. nih.govnih.govbiorxiv.org In a potential application, a derivative of this compound containing a TCO group could be selectively attached to a tetrazine-coated surface, creating a specific chemical interface for studying cellular interactions or for use in diagnostic arrays. nih.govnih.gov

Table 1: Potential Bio-orthogonal Functionalization Strategies

Bio-orthogonal HandleReactive PartnerReaction TypePotential Application
Trans-cyclooctene (TCO)TetrazineInverse electron-demand Diels-AlderCovalent attachment to surfaces or proteins. nih.gov
Terminal AlkyneAzideCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Labeling of biomolecules in controlled environments.
NorborneneTetrazolePhoto-induced CycloadditionLight-activated conjugation for spatial and temporal control.

This research avenue would expand the utility of the compound far beyond its intrinsic biological activity, enabling its use as a probe or building block in complex biological systems.

Advanced Materials Science Applications beyond Polymers

While morpholine derivatives are known for their role as stabilizers and curing agents in polymer science, future research should explore more advanced materials science applications for this compound. e3s-conferences.org The unique combination of a lactam, an ether linkage, and a hydrophobic isobutyl group makes it an interesting candidate for the construction of non-polymeric, functional materials.

One direction is the design of self-assembling systems and foldamers. researchgate.net By creating oligomers from functionalized this compound units, it may be possible to generate novel architectures with defined three-dimensional structures, similar to peptides or nucleic acids. These could find use as artificial receptors or catalysts.

Another area of exploration is in functional surface coatings. Morpholine derivatives have been investigated as corrosion inhibitors, and the specific stereochemistry and functionality of this compound could be leveraged to create highly organized, corrosion-resistant monolayers on metal surfaces. e3s-conferences.org Furthermore, its potential use in specialized dyes or as a component in materials with interesting optical properties remains a completely unexplored but promising field. researchgate.netrsc.org

Deeper Integration of Machine Learning and AI in Predicting Reactivity and Selectivity

Predicting the outcome of chemical reactions, especially regarding regioselectivity and stereoselectivity, is a major challenge in organic synthesis. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address this. A key future direction will be the application of ML models to predict the reactivity of this compound and its derivatives.

Researchers have successfully used Random Forest models to predict the site of radical C-H functionalization on various heterocycles with high accuracy. researchgate.netnih.gov A similar approach could be developed for the morpholin-3-one scaffold. By training a model on a dataset of reactions involving similar heterocycles, it would be possible to predict which of the compound's C-H bonds is most likely to react with a given reagent, guiding synthetic efforts and minimizing trial-and-error experimentation.

However, a significant challenge is the quality and availability of data. ML models are only as good as the data they are trained on, and it has been shown that literature data can contain biases that lead to poor predictions. cam.ac.ukacs.org A crucial part of this research will be the generation of a small, high-quality, and standardized dataset of reactions to train and validate the predictive models.

Table 2: Hypothetical Machine Learning Model Input Features for Reactivity Prediction

Feature ClassExample DescriptorsPredicted Outcome
Substrate Properties Steric hindrance at each position, Calculated partial charges, Bond dissociation energies, NMR chemical shiftsReaction Yield (%)
Reagent Properties Reagent type (e.g., radical, electrophile), Solvent polarity, Catalyst identityMajor Regioisomer
Reaction Conditions Temperature, Concentration, Reaction timeStereoselectivity (diastereomeric ratio)

The synergy between computational prediction and experimental validation will be essential for rapidly exploring the chemical space around this compound. rsc.org

Unexplored Biological Targets and Mechanistic Investigations in Model Systems (excluding human trials)

The morpholine scaffold is present in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Carfilzomib. ijprems.comwikipedia.org Derivatives of the closely related morpholin-3-one core have also shown significant promise. For example, certain derivatives have been found to induce apoptosis in lung cancer cells by modulating p53 and Fas proteins, while others act as potent inhibitors of EGFR tyrosine kinase. nih.govnih.gov More recently, a morpholine derivative was shown to induce ferroptosis by targeting the NRF2 protein. jst.go.jp

These findings strongly suggest that this compound could possess interesting biological activities. Future research should focus on screening this compound against a panel of disease-relevant targets, particularly those where other morpholine derivatives have shown activity.

Table 3: Potential Biological Targets for Investigation

Target ClassSpecific ExampleRationale Based on Related CompoundsModel System for Investigation
Protein Kinases EGFR, mTORMorpholin-3-one fused quinazolines inhibit EGFR; other morpholines inhibit mTOR. nih.govnih.govCancer cell lines (e.g., A549 lung cancer)
Apoptosis/Cell Death Pathways p53, Fas, NRF2Morpholin-3-ones elevate p53/Fas; other morpholines target NRF2 to induce ferroptosis. nih.govjst.go.jpIn vitro cell-based assays, Zebrafish embryos
Neurotransmitter Transporters Serotonin Transporter (SERT), Norepinephrine Transporter (NET)Phenyl-substituted morpholines are potent dual serotonin/noradrenaline reuptake inhibitors. nih.govRodent brain slice electrophysiology, behavioral models in rodents
Proteasome 20S ProteasomeThe approved drug Carfilzomib contains a morpholine and inhibits the proteasome. wikipedia.orgEnzyme inhibition assays, cell viability studies

Initial investigations would involve in vitro enzyme inhibition assays and cell-based screening in non-human model systems (e.g., cancer cell lines, yeast, or zebrafish). If promising activity is found, subsequent mechanistic studies would be required to elucidate the precise mode of action, paving the way for future therapeutic development. The broad spectrum of activities seen in related compounds makes this a particularly rich area for discovery. ijprems.comresearchgate.net

Q & A

Q. How can researchers validate the absence of genotoxic impurities in morpholinone intermediates?

  • Follow ICH M7 guidelines using LC-MS/MS with a limit of detection <0.15%. Ames testing or in silico toxicity prediction (e.g., DEREK) screens for mutagenic risk in intermediates like 3-(methylamino)propanol derivatives .

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